(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the esterification of 4-methylpentanoic acid with ethanol in the presence of an acid catalyst. The resulting ethyl ester is then selectively hydrolyzed to yield the target compound. Detailed synthetic pathways and optimization strategies can be found in relevant literature .
Scientific Research Applications
Alkoxycarbonylation and Chemical Synthesis
The process of alkoxycarbonylation involves the introduction of ester groups into unsaturated substrates, which is a pivotal step in the synthesis of various chemical products, including esters, polymers, and other advanced materials. The alkoxycarbonylation of unsaturated phytogenic substrates, such as pentenoic and undecenoic acids or their esters, has been explored under mild conditions, often utilizing homogeneous palladium-diphosphine catalysts. This approach facilitates the production of linear structured products with high yields and selectivities, presenting opportunities for the development of new industrial processes aimed at creating advanced chemical products. This synthesis route underscores the significance of (2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid in the chemical industry, particularly in the creation of polymers and other materials that benefit from its structural properties (Sevostyanova & Batashev, 2023).
Environmental and Biochemical Applications
The sorption of phenoxy herbicides to soil and organic matter is another area where derivatives of this compound could potentially play a role. Understanding the sorption mechanisms and the effects of soil parameters on the behavior of such compounds is crucial for environmental safety and the development of more effective and sustainable agricultural practices. This knowledge could lead to improved management of soil and water resources, minimizing the environmental impact of herbicide use and ensuring the safety of agricultural practices (Werner, Garratt, & Pigott, 2012).
Material Science and Liquid Crystal Research
In the realm of material science, specifically in the study of liquid crystals, derivatives of this compound may be implicated in the synthesis or modification of liquid crystal dimers. Such compounds have been observed to exhibit unique transitional properties, including the formation of the twist-bend nematic phase under certain conditions. This phase is characterized by a distinct structural organization that offers potential for novel display technologies and advanced materials with unique optical and electronic properties (Henderson & Imrie, 2011).
Future Directions
Properties
IUPAC Name |
(2R)-2-(2-ethoxy-2-oxoethyl)-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-14-9(11)6-8(10(12)13)5-7(2)3/h7-8H,4-6H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGGEUYOIOWHJU-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455399 | |
Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181289-10-1 | |
Record name | (2R)-2-[(ETHOXYCARBONYL)METHYL]-4-METHYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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